1-(2-Methoxy-4,5-dimethylbenzenesulfonyl)-4-phenylpiperazine
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Overview
Description
1-(2-Methoxy-4,5-dimethylbenzenesulfonyl)-4-phenylpiperazine is a chemical compound that belongs to the class of sulfonyl piperazines. This compound is characterized by the presence of a methoxy group, two methyl groups, a sulfonyl group, and a phenyl group attached to a piperazine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxy-4,5-dimethylbenzenesulfonyl)-4-phenylpiperazine typically involves the reaction of 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride with 4-phenylpiperazine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxy-4,5-dimethylbenzenesulfonyl)-4-phenylpiperazine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide group.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Reagents such as halogens (chlorine, bromine) or alkyl halides can be used in the presence of a catalyst or under photochemical conditions.
Major Products Formed
Oxidation: Formation of 1-(2-Hydroxy-4,5-dimethylbenzenesulfonyl)-4-phenylpiperazine.
Reduction: Formation of 1-(2-Methoxy-4,5-dimethylbenzenesulfide)-4-phenylpiperazine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-(2-Methoxy-4,5-dimethylbenzenesulfonyl)-4-phenylpiperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including its effects on various biological pathways.
Industry: Used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-4,5-dimethylbenzenesulfonyl)-4-phenylpiperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenyl group can enhance the compound’s binding affinity to hydrophobic pockets in target molecules. The methoxy and methyl groups can modulate the compound’s overall polarity and solubility, affecting its distribution and bioavailability.
Comparison with Similar Compounds
1-(2-Methoxy-4,5-dimethylbenzenesulfonyl)-4-phenylpiperazine can be compared with other similar compounds such as:
- 1-(2-Methoxy-4,5-dimethylbenzenesulfonyl)-2-methyl-1H-imidazole
- 1-(2-Methoxy-4,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole
These compounds share the same sulfonyl and methoxy groups but differ in their core structures (imidazole and indole rings, respectively).
Properties
IUPAC Name |
1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-4-phenylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-15-13-18(24-3)19(14-16(15)2)25(22,23)21-11-9-20(10-12-21)17-7-5-4-6-8-17/h4-8,13-14H,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRJNNMTMKKRBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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